molecular formula C15H13NO2 B178250 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile CAS No. 174813-84-4

4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Cat. No. B178250
M. Wt: 239.27 g/mol
InChI Key: QXJLWOYFDAVMLW-UHFFFAOYSA-N
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Description

4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 .


Molecular Structure Analysis

The InChI code for 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile is 1S/C15H13NO2/c1-18-14-8-6-13 (7-9-14)15 (17)12-4-2-11 (10-16)3-5-12/h2-9,15,17H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

It’s worth noting that compounds with similar structures, such as 4-Hydroxy-2-quinolones, have been extensively studied due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development, and have been used in the synthesis of related four-membered to seven-membered heterocycles .

It’s worth noting that compounds with similar structures, such as 4-Hydroxy-2-quinolones, have been extensively studied due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development, and have been used in the synthesis of related four-membered to seven-membered heterocycles .

It’s worth noting that compounds with similar structures, such as 4-Hydroxy-2-quinolones, have been extensively studied due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development, and have been used in the synthesis of related four-membered to seven-membered heterocycles .

properties

IUPAC Name

4-[hydroxy-(4-methoxyphenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9,15,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJLWOYFDAVMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459854
Record name 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

CAS RN

174813-84-4
Record name 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174813-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-(4-methoxybenzoyl)benzonitrile 26-1 (J. Med. Chem. 1991, 34, 2768-2778) (0.783 g, 3.3 mmol) in ethanol (35 ml) under nitrogen cooled in an ice-bath was added sodium borohydride (0.250 g, 6.6 mmol). The mixture was stirred 4 h with ice-bath cooling. To the resulting solution was added saturated ammonium chloride solution (35 ml). The mixture was partially evaporated under reduced pressure, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The combined organic fractions were washed with brine (50 ml), dried (sodium sulfate), and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with ethyl acetate/hexane (1:6 increasing to 1:3), to give product 26-2 as an oil.
Quantity
0.783 g
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0.25 g
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35 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Liu, X Nan, T Lei, C Zhou, Y Wang, W Liu… - Chinese Journal of …, 2018 - Elsevier
Umpolung reactions of C=X bonds (X = O, N) are valuable ways of constructing new C–C bonds, which are sometimes difficult to be constructed using traditional synthetic pathways. …
Number of citations: 20 www.sciencedirect.com
XW Wang, RX Li, Y Deng, MQH Fu… - The Journal of …, 2022 - ACS Publications
Diaryl alcohol moieties are widespread in pharmaceuticals. Existing methods for the synthesis of diaryl alcohols require the use of pre-functionalized benzylic alcohols, aromatic …
Number of citations: 6 pubs.acs.org
A Kinens, S Balkaitis, OK Ahmad… - The Journal of …, 2021 - ACS Publications
Non-enzymatic dynamic kinetic resolution (DKR) of secondary alcohols by enantioselective acylation using an isothiourea-derived HyperBTM catalyst and racemization of slowly …
Number of citations: 10 pubs.acs.org
V Pathania, VJ Roy, SR Roy - The Journal of Organic Chemistry, 2022 - ACS Publications
Herein, we have established a phenalenyl-based molecular scaffold which serves as a potent photoreductant utilizing the empty NBMO in the presence of a base to form a radical anion …
Number of citations: 4 pubs.acs.org
田中博隆 - 2018 - repository.dl.itc.u-tokyo.ac.jp
博士論文 sp3 CH 結合活性化を指向した新規触媒系の開発 田中 博隆 Page 1 博士論文 sp3 CH 結合活性化を指向した新規触媒系の開発 田中 博隆 Page 2 2 目次 略語表 序論 本論 第 1 章 …
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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